5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
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Overview
Description
5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[24]heptane-5,6-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable azaspiro precursor.
Introduction of the tert-butyl and methyl groups: These groups are introduced via alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Bromination: The dibromo functionality is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate involves its interaction with specific molecular targets. The dibromo functionality allows for covalent binding to nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-tert-Butyl 6-methyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate
- 2,4-Dimethyl-6-tert-butylphenol
- 4,4′,4″-Tri-tert-Butyl-2,2′:6′,2″-terpyridine
Uniqueness
5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
Properties
IUPAC Name |
5-O-tert-butyl 6-O-methyl 2,2-dibromo-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br2NO4/c1-11(2,3)20-10(18)16-7-12(6-13(12,14)15)5-8(16)9(17)19-4/h8H,5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYMECODTOOCCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1C(=O)OC)CC2(Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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